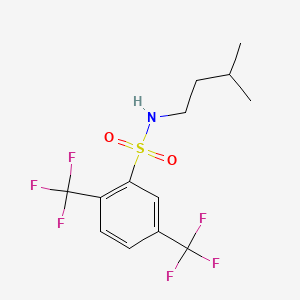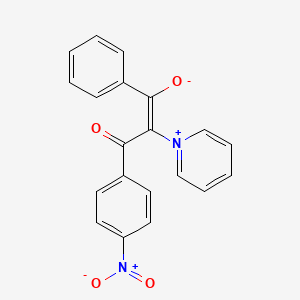![molecular formula C13H11BrN2O B13377104 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of phenol, where the phenol ring is substituted with a diazenyl group (N=N) linked to a brominated methylphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the bromination of 4-methylphenylamine to form 2-bromo-4-methylphenylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with phenol under alkaline conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic group can form hydrogen bonds and participate in various biochemical pathways. The bromine atom can also influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
- 4-[(2-Bromo-4-methylphenyl)diazenyl]aniline
- 4-[(2-Bromo-4-methylphenyl)diazenyl]benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the methyl group on the phenyl ring influences its reactivity and stability, making it suitable for specific applications in dye and pigment industries .
特性
分子式 |
C13H11BrN2O |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
4-[(2-bromo-4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-7-13(12(14)8-9)16-15-10-3-5-11(17)6-4-10/h2-8,17H,1H3 |
InChIキー |
YIDMWLUFNVJJHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)O)Br |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![4-[2-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-3-phenyl-2-butenoic acid](/img/structure/B13377096.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)
